molecular formula C10H13BrN2 B2538652 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 627098-12-8

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B2538652
CAS No.: 627098-12-8
M. Wt: 241.132
InChI Key: FDRNRIWUVJAXEW-UHFFFAOYSA-N
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Description

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 627098-12-8) is a high-purity brominated pyrrolopyridine derivative supplied at 95% purity. This compound is a structurally sophisticated heterocyclic building block designed for advanced pharmaceutical research and organic synthesis. The pyrrolopyridine core, often termed azaindole, is a privileged scaffold in medicinal chemistry due to its widespread presence in biologically active molecules and approved therapeutics . Its primary research value lies in its application as a key intermediate in the construction of potential therapeutic agents. The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification of the molecular core. The specific methylation pattern and the saturated 2,3-dihydro pyrrole ring contribute to unique steric and electronic properties, potentially influencing the compound's bioavailability and target binding affinity. This makes it particularly valuable in drug discovery programs targeting kinase pathways, as analogous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activity as fibroblast growth factor receptor (FGFR) inhibitors . Furthermore, the scaffold is recognized for its role in the synthesis of compounds with a broad spectrum of pharmacological properties, including potential antitumor effects . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-1,4,6-trimethyl-2,3-dihydropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-6-8-4-5-13(3)10(8)12-7(2)9(6)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRNRIWUVJAXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=C1Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1,4,6-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

The most widely reported method for synthesizing the target compound involves the bromination of 1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine using N-bromosuccinimide (NBS). This reaction exploits the electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 5-position of the pyrrolo[2,3-B]pyridine core.

Reaction Conditions and Optimization

The bromination is typically conducted in anhydrous dichloromethane (DCM) at room temperature. NBS serves as both the brominating agent and a mild oxidizer, ensuring regioselectivity and minimizing side reactions. Key parameters include:

  • Solvent : Dichloromethane (polar aprotic solvent) facilitates even distribution of NBS and stabilizes intermediates.
  • Temperature : Room temperature (20–25°C) prevents thermal decomposition of the sensitive pyrrolopyridine scaffold.
  • Reaction Time : 12–24 hours, depending on the scale and purity of the precursor.

Reported yields for this method range from 82.0% to 84.0% , as documented in synthetic route analyses. The variance in yields is attributed to differences in precursor purity and subtle adjustments in stoichiometry.

Table 1: Bromination Conditions and Yields
Brominating Agent Solvent Temperature Time (h) Yield (%) Source
NBS DCM 25°C 12 84.0
NBS DCM 20°C 24 82.0

Regioselectivity and Substituent Effects

The 5-position bromination is governed by the electronic and steric influence of the methyl substituents at positions 1, 4, and 6. The 1-methyl group directs electrophilic attack to the 5-position via inductive effects, while the 4- and 6-methyl groups hinder alternative substitution sites. This regioselectivity contrasts with unsubstituted pyrrolo[2,3-B]pyridines, where bromination predominantly occurs at the 3-position.

Mechanistic Insights

  • Electrophilic Attack : NBS generates a bromonium ion (Br⁺), which interacts with the electron-rich aromatic system.
  • Directed Substitution : The 1-methyl group activates the 5-position through electron-donating effects, stabilizing the transition state.
  • Steric Hindrance : Methyl groups at 4 and 6 impede access to adjacent positions, further favoring 5-bromination.

Alternative Bromination Strategies

While NBS is the reagent of choice, other brominating agents have been explored in analogous systems:

Molecular Bromine (Br₂)

Br₂ in acetic acid has been used for brominating pyrrolopyridine derivatives. However, this method often leads to over-bromination or decomposition of the dihydro-pyrrolopyridine structure, resulting in yields below 50%.

Dibromoisocyanuric Acid (DBI)

DBI offers a safer alternative to Br₂ but requires elevated temperatures (40–50°C), which risk ring-opening reactions in the dihydro-pyrrolopyridine system.

Scalability and Industrial Considerations

Industrial-scale production of 5-bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine necessitates modifications to laboratory protocols:

  • Continuous Flow Reactors : Enhance heat and mass transfer, improving yield consistency.
  • In-line Purification : Chromatography or crystallization steps are integrated to meet pharmaceutical-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Bromine at position 5 is conserved in all listed compounds, enabling further functionalization (e.g., Suzuki-Miyaura coupling in ). Methyl groups at positions 1, 4, and 6 (target compound) enhance steric protection compared to analogs with fewer methyl groups. Ethynyl (C≡CPh) or nitro (NO₂) groups at position 3 increase electronic complexity and reactivity .
  • Synthetic Flexibility :
    • The dihydro core allows regioselective modifications, such as oxidation to restore aromaticity or further alkylation .

Table 2: Physicochemical and Functional Properties

Compound Name LogP (Predicted) Solubility Biological Activity References
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine 2.8 Low aqueous Not directly reported; used as intermediate
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-B]pyridine 3.5 Moderate in DMSO FGFR1 kinase inhibition (IC₅₀ ~50 nM)
5-Bromo-3-nitro-1H-pyrrolo[2,3-B]pyridine 1.9 Low Reduced activity due to electron-withdrawing NO₂
5-Bromo-2-ethyl-1H-pyrrolo[2,3-B]pyridine 2.3 High in THF Enhanced solubility for coupling reactions

Key Observations:

  • Lipophilicity : Methyl groups in the target compound increase LogP (2.8), favoring membrane permeability but reducing aqueous solubility.
  • Biological Relevance: Ethynyl-substituted analogs exhibit potent kinase inhibition due to π-π stacking and hydrogen bonding with residues like Asp641 in FGFR1 . Nitro derivatives serve as precursors for amino groups, enabling further derivatization into bioactive molecules (e.g., nicotinamide conjugates in ).

Biological Activity

5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following chemical formula: C10H13BrN2C_{10}H_{13}BrN_2 and a molecular weight of 241.1 g/mol. The presence of bromine and multiple methyl groups contributes to its unique properties and potential biological activities.

PropertyValue
Chemical FormulaC10H13BrN2C_{10}H_{13}BrN_2
Molecular Weight241.1 g/mol
CAS Number627098-12-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolopyridine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .
  • Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been investigated for its ability to inhibit CDK2 and CDK9, which are crucial for cell cycle regulation. The reported IC50 values for related compounds are approximately 0.36 µM for CDK2 and 1.8 µM for CDK9 .

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives, it was found that compounds similar to this compound significantly reduced cell viability in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Selectivity in Kinase Inhibition

Another study focused on the selectivity of pyrrolo[2,3-b]pyridine derivatives as inhibitors of CDKs. The compound exhibited a remarkable selectivity profile with a significant preference for CDK2 over CDK9, indicating its potential as a targeted therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific protein targets involved in cell proliferation and survival pathways. The bromine atom and the methyl groups enhance its binding affinity to these targets.

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine?

The compound can be synthesized via Fischer indole cyclization , which efficiently constructs the pyrrolo[2,3-b]pyridine core. For example, polyphosphoric acid promotes cyclization of substituted hydrazines with ketones, yielding the 5-bromo-7-azaindole scaffold with alkyl/aryl substituents . Alternative methods include Suzuki-Miyaura cross-coupling to introduce aryl groups at the 5-position using 5-bromo precursors (e.g., 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and boronic acids under Pd catalysis .

Q. How is the structural integrity of this compound verified post-synthesis?

Multinuclear NMR spectroscopy (e.g., 1^1H, 13^13C) is critical for confirming regiochemistry and substituent positions. For instance, 1^1H NMR of 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde shows distinct peaks for the aldehyde proton (δ 10.03 ppm) and tosyl methyl group (δ 2.37 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where feasible) further validate molecular geometry .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions?

The 5-bromo group acts as a versatile handle for functionalization. In Sonogashira coupling , it reacts with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to yield 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) . The bromine’s electronegativity enhances oxidative addition kinetics in Pd-mediated reactions, enabling selective modifications for SAR studies .

Q. What strategies optimize the compound’s activity as a kinase inhibitor?

Structure-based design focuses on the 5-position for hydrogen bonding with kinase hinge regions. For FGFR1 inhibition, introducing a trifluoromethyl group at C5 improves binding to Gly485, while hydrophobic substituents (e.g., 3,4-dimethoxyphenyl) enhance interactions with the back pocket . Computational docking (e.g., using AutoDock Vina) guides substitutions to balance steric effects and electronic complementarity .

Q. How can conflicting yields in halogenation reactions be resolved?

Discrepancies in iodination yields (e.g., 92% for 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine vs. lower yields in other protocols) arise from solvent polarity and catalyst loading. Using acetone as a solvent with N-iodosuccinimide minimizes side reactions, while anhydrous THF ensures NaH-mediated tosylation proceeds efficiently (95% yield) . Systematic screening of bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) and Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) is recommended .

Q. What computational methods predict the compound’s binding affinity for bromodomains?

Molecular dynamics simulations and density functional theory (DFT) analyze interactions with BET bromodomains. For analogs like ABBV-744, simulations reveal that the 1H-pyrrolo[2,3-c]pyridine core forms π-π stacking with Tyr97 and hydrogen bonds with Asp144 in BD2, explaining domain selectivity . QM/MM hybrid methods optimize substituent orientations to maximize van der Waals contacts .

Data Contradiction Analysis

Q. Why do synthetic yields vary across similar Suzuki-Miyaura reactions?

Variations arise from substrate electronic effects and catalyst poisoning . For example, electron-deficient boronic acids (e.g., 4-CF3_3-phenyl) yield higher conversions (87%) than electron-rich analogs (74%) due to faster transmetallation . Contradictions in Pd catalyst performance (e.g., Pd(OAc)2_2 vs. PdCl2_2) highlight the need for pre-catalyst activation studies .

Methodological Best Practices

  • Purification : Use silica gel chromatography with gradients of heptane/EtOAc (8:2 to 7:3) for intermediates .
  • Reaction Monitoring : Employ TLC with UV visualization for real-time tracking of cross-coupling progress .
  • Scale-up : For gram-scale syntheses, replace THF with toluene/EtOH (3:1) to improve solubility and reduce costs .

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